2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole
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Overview
Description
2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole is a chemical compound that features a fluorophenyl group attached to a methylsulfanyl group, which is further connected to a methylimidazole ring
Preparation Methods
The synthesis of 2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 1-methylimidazole.
Reaction Conditions: The reaction between 3-fluorobenzyl chloride and 1-methylimidazole is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole can be compared with other similar compounds such as:
2-[(3-Chlorophenyl)methylsulfanyl]-1-methylimidazole: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.
2-[(3-Bromophenyl)methylsulfanyl]-1-methylimidazole: The presence of a bromine atom can affect the compound’s properties, making it more suitable for certain applications.
2-[(3-Iodophenyl)methylsulfanyl]-1-methylimidazole: The iodine atom can enhance the compound’s ability to participate in specific reactions, such as cross-coupling reactions.
Each of these similar compounds has unique properties that make them suitable for different applications, highlighting the versatility of the this compound scaffold.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-14-6-5-13-11(14)15-8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIYVZIIKDKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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